molecular formula C20H20N2O3 B11348264 4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide

4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11348264
M. Wt: 336.4 g/mol
InChI Key: AHLIIXOQVVECJW-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, methylfuran, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group through an etherification reaction. The methylfuran and pyridinyl groups can be introduced via Friedel-Crafts acylation and nucleophilic substitution reactions, respectively. The reaction conditions often require the use of catalysts such as Lewis acids and bases, along with solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(5-methylfuran-2-yl)methyl]aniline
  • 4-ethoxy-N-[1-(5-methylfuran-2-yl)ethyl]aniline

Uniqueness

4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H20N2O3/c1-3-24-17-11-8-16(9-12-17)20(23)22(19-6-4-5-13-21-19)14-18-10-7-15(2)25-18/h4-13H,3,14H2,1-2H3

InChI Key

AHLIIXOQVVECJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C)C3=CC=CC=N3

Origin of Product

United States

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